![molecular formula C15H28N2O2 B2755999 Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate CAS No. 929971-83-5](/img/structure/B2755999.png)
Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate, commonly referred to as TBA-1, is an organic compound that is widely used in scientific research. It is a versatile and powerful compound that can be used to synthesize a variety of molecules, as well as to study their properties and mechanisms of action.
Applications De Recherche Scientifique
Protective Group Chemistry
A novel reagent, tert-butyl (2,4-dioxo-3-azaspiro [5.5] undecan-3-yl) carbonate (Boc-OASUD), has been developed for the preparation of N-Boc-amino acids. This reagent offers a solid, stable alternative for introducing Boc protecting groups to amines, enabling the synthesis of N-Boc-amino acids and esters without racemization and in good yields (Rao et al., 2017).
Synthesis of Novel Compounds
Efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been described. These routes provide access to novel compounds with potential for further chemical modifications, exploring chemical spaces complementary to traditional piperidine systems (Meyers et al., 2009).
Spirocyclic Compounds Synthesis
The reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal has been investigated, demonstrating the synthesis of spirocyclic compounds that may serve as precursors for further development of biologically active heterocycles (Moskalenko & Boev, 2012).
Methodologies for Protected Amines
A mild and efficient one-pot Curtius rearrangement approach has been developed for the synthesis of Boc-protected amines. This method is compatible with a range of substrates, facilitating the synthesis of protected amino acids under conditions that preserve their enantiomeric purity (Lebel & Leogane, 2005).
Antioxidant Synergy in Polymers
Research into polymer stabilizers has introduced a new concept of synergistic mechanisms between phenolic and thiopropionate type antioxidants. This work highlights the role of 3,9-Bis(2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1, 1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5] undecane (Sumilizer GA-80) in enhancing the stability of polymers (Yachigo et al., 1992).
Dipeptide Synthesis
A two-step procedure for dipeptide synthesis from N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione activated α-amino acids has been established. This method provides a novel approach for coupling chiral amino acids without loss of enantiomeric purity, showcasing the utility of activated esters in peptide synthesis (Nowshuddin & Reddy, 2011).
Propriétés
IUPAC Name |
tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-7-12(16)11-15(17)8-5-4-6-9-15/h12H,4-11,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMKTJWLESTTEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC12CCCCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate | |
CAS RN |
929971-83-5 |
Source


|
| Record name | tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(2-Thienylcarbonyl)oxy]imino}-6,7-dihydro-1-benzofuran](/img/structure/B2755916.png)


![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2755921.png)
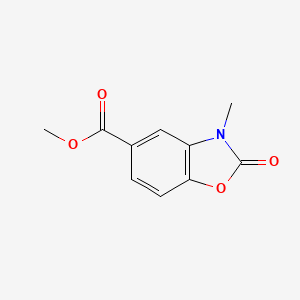
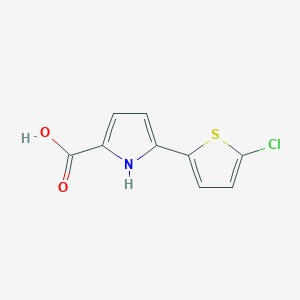
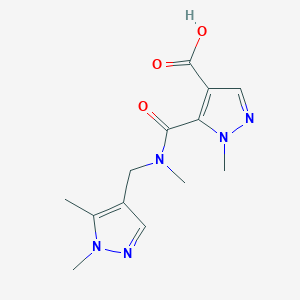
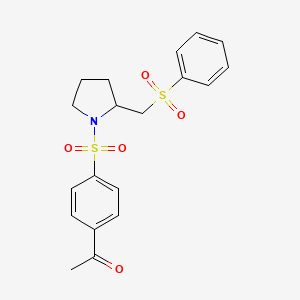
![N-[(1-Methyl-3-phenylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2755929.png)
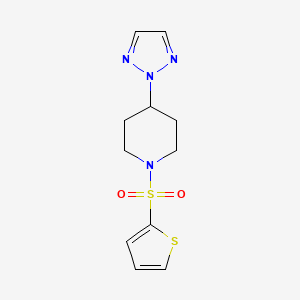
![N-(4-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2755934.png)
![[5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2755935.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2755938.png)
![(Z)-methyl 2-(2-((4-(indolin-1-ylsulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2755939.png)